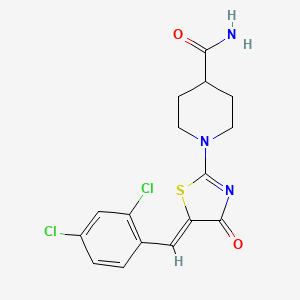
1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxamide, also known as isonipecotamide, is a chemical compound with the molecular formula C6H12N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidinecarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature to form piperidine-4-carboxylic acid, which is then converted to 4-piperidinecarboxamide through amidation . Another method involves the reaction of piperidine with phosgene, followed by treatment with ammonia to yield the desired compound .
Industrial Production Methods: In industrial settings, 4-piperidinecarboxamide is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase yield and efficiency. The final product is purified through crystallization or distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-Piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This makes it a promising candidate for the development of new antimicrobial agents .
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: A direct oxidation product of 4-piperidinecarboxamide.
N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide: A derivative with enhanced antimicrobial activity.
Isonipecotic acid: Another derivative of piperidine with similar structural features.
Uniqueness: 4-Piperidinecarboxamide stands out due to its specific inhibition of DNA gyrase, which is not commonly observed in other piperidine derivatives. This unique mechanism of action makes it particularly valuable in the development of new antimicrobial therapies .
Properties
Molecular Formula |
C16H15Cl2N3O2S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7- |
InChI Key |
OFLRTEVPMRNJKS-QPEQYQDCSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















